Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

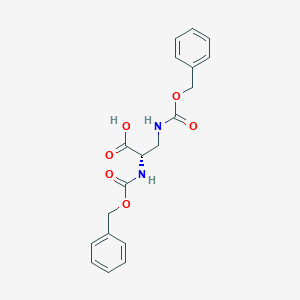

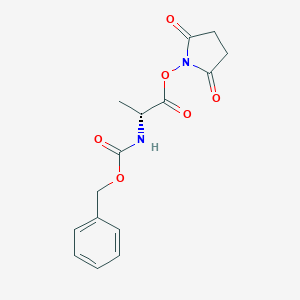

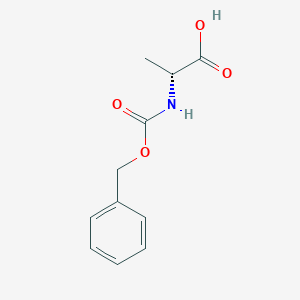

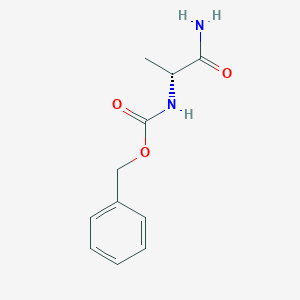

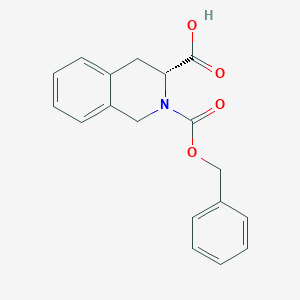

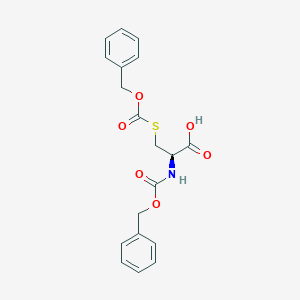

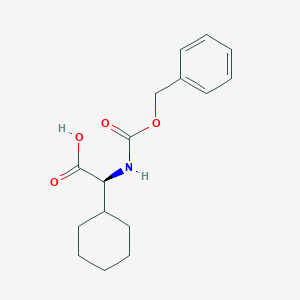

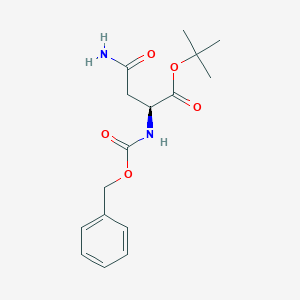

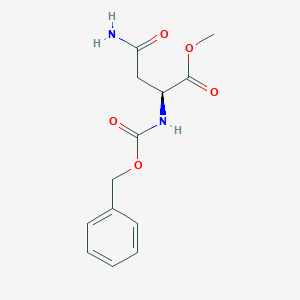

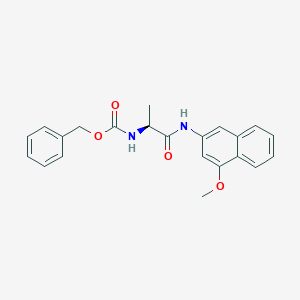

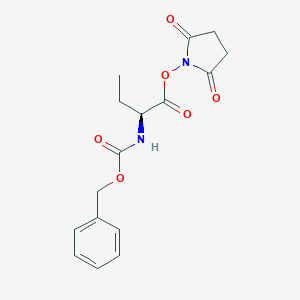

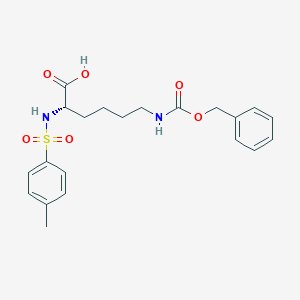

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine, also known as Nε-Cbz-Nα-tosyl-L-lysine or Tos-Lys (Z)-OH, is a chemical compound with the molecular formula C21H26N2O6S .

Molecular Structure Analysis

The molecular weight of Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine is 434.51 . The compound is solid at 20 degrees Celsius .Physical And Chemical Properties Analysis

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine is a white to almost white powder or crystal . It has a melting point range of 121.0 to 124.0 °C . The specific rotation [a]20/D is +13.0 to +16.0 deg (C=1, EtOH) . It is almost transparent in hot toluene .Applications De Recherche Scientifique

Multivalent Ligand Design

Comb-type copolymers, incorporating a polyacrylamide backbone with poly(L-lysine) grafts, utilize Nε-Carbobenzoxy-Nα-tosyl-L-lysine for the regulation of amino group clusters, facilitating the design of multivalent ligands. This approach aids in the sensitive detection of cell interactions and the investigation of ligand affinity for receptors, highlighting its application in biomaterial science and drug delivery systems (Asayama, Maruyama, & Akaike, 1999).

HIV-Protease Inhibitors

Nε-Carbobenzoxy-Nα-tosyl-L-lysine derivatives have been evaluated for their potential as HIV-protease inhibitors. The modification of lysine with specific functional groups has led to the development of compounds with significant potency against the HIV virus, demonstrating the compound's relevance in medicinal chemistry and antiviral drug development (Stranix et al., 2003).

Protein Modifications

The conversion of Amadori products to Nε-(carboxymethyl)lysine under alkaline conditions has been studied using Nε-Carbobenzoxy-Nα-tosyl-L-lysine as a model compound. This research has implications for understanding glycation processes and the formation of advanced glycation end-products (AGEs), which are significant in diabetes, aging, and various diseases (Nagai et al., 1998).

Bio-inspired Hybrid Fibers

Nε-Carbobenzoxy-Nα-tosyl-L-lysine has been utilized in the synthesis of poly(L-lysine) derivatives, which function as substrates for enzyme-mediated cross-linking, leading to the creation of bio-inspired hybrid fibers. This application underscores the compound's utility in biomaterials engineering, offering a novel approach to developing reinforced hybrid fibers with improved mechanical strength (Tonegawa et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWGRGGVKUEBSE-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555575 |

Source

|

| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine | |

CAS RN |

34235-82-0 |

Source

|

| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.